molecular formula C14H16 B12520726 6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene CAS No. 819871-72-2

6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene

Cat. No.: B12520726
CAS No.: 819871-72-2
M. Wt: 184.28 g/mol
InChI Key: WDHJNJFNUOHGLY-UHFFFAOYSA-N
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Description

6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of a methyl group at the 6th position and a 2-methylprop-1-en-1-yl group at the 3rd position of the indene structure. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene can be achieved through several synthetic routes. One common method involves the alkylation of indene with isobutylene in the presence of a strong acid catalyst such as sulfuric acid or aluminum chloride. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.

Another synthetic route involves the Diels-Alder reaction between 1,3-butadiene and 2-methyl-1,3-butadiene, followed by dehydrogenation to form the indene structure. This method requires high temperatures and the presence of a dehydrogenation catalyst such as palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically obtained through a combination of distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various indene derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indene: The parent compound of 6-Methyl-3-(2-methylprop-1-en-1-yl)-1H-indene, lacking the methyl and 2-methylprop-1-en-1-yl substituents.

    1-Methylindene: Similar structure but with a methyl group at the 1st position.

    2-Methylindene: Similar structure but with a methyl group at the 2nd position.

Uniqueness

This compound is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the 2-methylprop-1-en-1-yl group at the 3rd position provides steric hindrance and electronic effects that differentiate it from other indene derivatives.

Properties

CAS No.

819871-72-2

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

IUPAC Name

6-methyl-3-(2-methylprop-1-enyl)-1H-indene

InChI

InChI=1S/C14H16/c1-10(2)8-12-5-6-13-9-11(3)4-7-14(12)13/h4-5,7-9H,6H2,1-3H3

InChI Key

WDHJNJFNUOHGLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC2)C=C(C)C

Origin of Product

United States

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